molecular formula C18H22N2 B14742026 3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine CAS No. 4774-40-7

3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine

Cat. No.: B14742026
CAS No.: 4774-40-7
M. Wt: 266.4 g/mol
InChI Key: GBTLPDNEFLFUIT-UHFFFAOYSA-N
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Description

3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents, antimicrobial agents, and fluorescent probes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine typically involves the following steps:

    Formation of Acridine Core: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.

    Introduction of Dimethyl Groups: The 9,9-dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of Propan-1-amine: The final step involves the attachment of the propan-1-amine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the acridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction may produce dihydroacridine derivatives.

Scientific Research Applications

    Chemistry: Used as a fluorescent probe for detecting metal ions and other analytes.

    Biology: Investigated for its potential as an anticancer and antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound may intercalate into DNA, inhibit enzyme activity, or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with a similar core structure.

    9-Aminoacridine: A derivative with an amino group at the 9-position.

    Acriflavine: A well-known acridine derivative with antimicrobial properties.

Uniqueness

3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine is unique due to the presence of the 9,9-dimethyl groups and the propan-1-amine moiety, which may confer distinct chemical and biological properties compared to other acridine derivatives.

Properties

CAS No.

4774-40-7

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

3-(9,9-dimethylacridin-10-yl)propan-1-amine

InChI

InChI=1S/C18H22N2/c1-18(2)14-8-3-5-10-16(14)20(13-7-12-19)17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13,19H2,1-2H3

InChI Key

GBTLPDNEFLFUIT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN)C

Origin of Product

United States

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